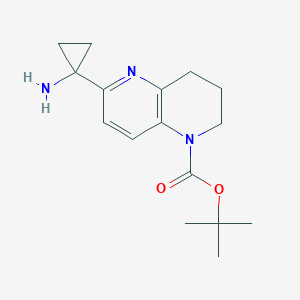![molecular formula C12H10ClN3O2S B15051311 [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is an organic compound that features a complex structure with both chloro and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine typically involves multiple steps. One common method starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. This intermediate is then subjected to high-pressure amination using liquid ammonia to yield 5-chloro-2-nitroaniline . The final step involves the reaction of 5-chloro-2-nitroaniline with 2-nitrophenylsulfanyl chloride under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and sulfanyl groups also contribute to its reactivity and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-nitroaniline: Shares the chloro and nitro functional groups but lacks the sulfanyl and hydrazine moieties.
2-nitrophenylsulfanyl chloride: Contains the nitrophenyl and sulfanyl groups but lacks the chloro and hydrazine functionalities.
Uniqueness
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10ClN3O2S |
|---|---|
Peso molecular |
295.75 g/mol |
Nombre IUPAC |
[5-chloro-2-(2-nitrophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-5-6-11(9(7-8)15-14)19-12-4-2-1-3-10(12)16(17)18/h1-7,15H,14H2 |
Clave InChI |
LFUWJQLLEZNJJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
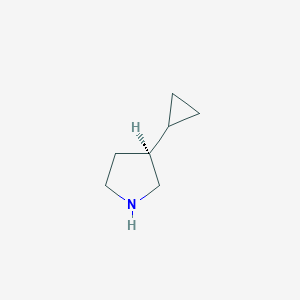
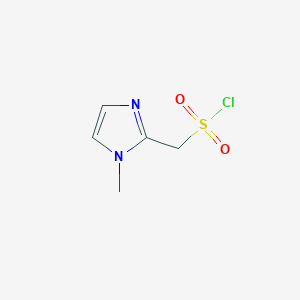
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
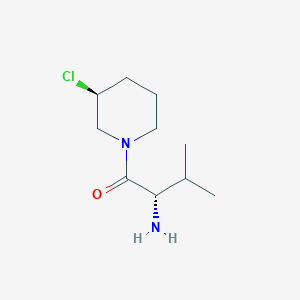
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
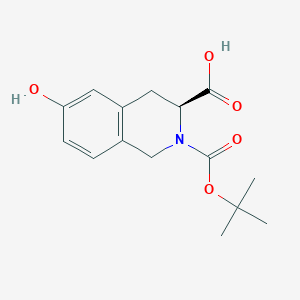

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
